2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol
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Overview
Description
2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.29 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a phenylethyl group attached to an aminoethoxyethanol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol typically involves the reaction of 2-phenylethylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The use of advanced technologies, such as automated control systems and real-time monitoring, ensures consistent quality and efficiency in the production process. The compound is typically purified through distillation or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a probe for investigating cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(2-Phenylethyl)amino]ethoxy}ethanol
- 2-{2-[(2-Phenylethyl)amino]ethoxy}ethanoic acid
- 2-{2-[(2-Phenylethyl)amino]ethoxy}ethane
Uniqueness
2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol stands out due to its unique combination of a phenylethyl group and an aminoethoxyethanol backbone. This structure imparts specific chemical and physical properties that make it suitable for a wide range of applications. Compared to similar compounds, it offers distinct advantages in terms of reactivity, stability, and versatility .
Properties
IUPAC Name |
2-[2-(2-phenylethylamino)ethoxy]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c14-9-11-15-10-8-13-7-6-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOWLMHIEJKUJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCCOCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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